Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2034325-94-3
VCID: VC6882528
InChI: InChI=1S/C11H15N3O3/c1-2-16-11(15)14-7-4-9(8-14)17-10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3
SMILES: CCOC(=O)N1CCC(C1)OC2=NC=CC=N2
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate

CAS No.: 2034325-94-3

Cat. No.: VC6882528

Molecular Formula: C11H15N3O3

Molecular Weight: 237.259

* For research use only. Not for human or veterinary use.

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate - 2034325-94-3

Specification

CAS No. 2034325-94-3
Molecular Formula C11H15N3O3
Molecular Weight 237.259
IUPAC Name ethyl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H15N3O3/c1-2-16-11(15)14-7-4-9(8-14)17-10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3
Standard InChI Key PEOSVJQMUFVOKS-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(C1)OC2=NC=CC=N2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate belongs to the class of heterocyclic compounds, featuring a five-membered pyrrolidine ring fused with a pyrimidine group. The pyrrolidine nitrogen is functionalized with an ethyl carboxylate group, while the 3-position of the ring is linked to a pyrimidin-2-yloxy substituent. The molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.259 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2034325-94-3
IUPAC NameEthyl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate
SMILESCCOC(=O)N1CCC(C1)OC2=NC=CC=N2
InChI KeyPEOSVJQMUFVOKS-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

The stereochemistry of the pyrrolidine ring influences its biological interactions, as demonstrated in analogous compounds like (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate, where enantiomeric differences significantly affect activity .

Crystallographic and Conformational Analysis

X-ray crystallography of related pyrrolidine derivatives reveals that substituents at the 3-position adopt specific orientations to minimize steric hindrance. For instance, the para-trifluoromethyl benzyl group in MYF-03–69 (a TEAD inhibitor) aligns along a lipid trajectory, forming hydrophobic interactions with adjacent residues . While direct crystallographic data for Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is unavailable, molecular docking studies suggest similar behavior due to its pyrimidine moiety’s capacity for hydrogen bonding .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate typically involves a multi-step protocol:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

  • Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate.

  • Pyrimidin-2-yloxy Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position of pyrimidine using pyrrolidine-3-ol under basic conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine FormationNaBH₃CN, MeOH, RT78
EsterificationEthyl chloroformate, DCM, 0°C85
SNAr ReactionPyrimidine-2-chloride, K₂CO₃, DMF62

Solvent and Catalyst Optimization

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to stabilize intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance esterification efficiency, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve SNAr reaction rates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate reveals distinct signals:

  • δ 1.28 (t, 3H, CH₂CH₃): Ethyl group protons.

  • δ 3.45–3.62 (m, 4H, pyrrolidine CH₂): Ring methylene groups.

  • δ 4.18 (q, 2H, OCH₂CH₃): Ester oxygen-linked methylene.

  • δ 5.12 (m, 1H, pyrrolidine C3-H): Substituted position.

  • δ 8.41 (d, 2H, pyrimidine H): Aromatic protons.

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 1725: Ester C=O stretch.

  • 1240: C-O-C asymmetric stretch.

  • 1580: Pyrimidine C=N stretching.

Comparative Analysis with Related Compounds

Structural Analogues

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate shares structural homology with kinase inhibitors disclosed in patent WO2014106800A2, which feature pyrimidine and pyrrolidine motifs . For example, (E)-3-[2-amino-4-methyl-6-[1-(8-methyl-2-thiomorpholin-4-ylquinolin-3-yl)propylamino]pyrimidin-5-yl]prop-2-enamide employs a similar scaffold but incorporates additional functional groups for target binding .

Table 3: Comparison with (S)-tert-Butyl 3-(5-Aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

PropertyEthyl 3-(Pyrimidin-2-yloxy)pyrrolidine-1-carboxylate(S)-tert-Butyl Analogue
Molecular Weight237.259 g/mol279.335 g/mol
Boiling PointNot reported431.6°C
Key Functional GroupPyrimidin-2-yloxy5-Aminopyridin-2-yloxy
Biological ActivityBuilding blockKinase inhibition

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